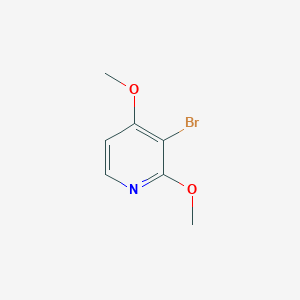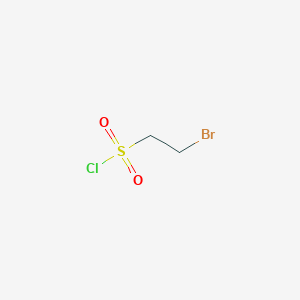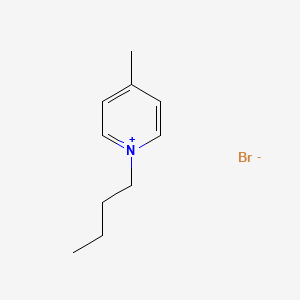
1,2-Benzenedimethanesulfonic acid disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedimethanesulfonic acid disodium salt is a chemical compound with the molecular formula C8H8Na2O6S2This compound is characterized by the presence of two sulfonic acid groups attached to a benzene ring, each of which is neutralized by a sodium ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Benzenedimethanesulfonic acid disodium salt can be synthesized through the sulfonation of 1,2-dimethylbenzene (o-xylene) using sulfur trioxide or chlorosulfonic acid. The reaction typically involves the following steps:
Sulfonation: o-Xylene is reacted with sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups at the 1 and 2 positions of the benzene ring.
Neutralization: The resulting 1,2-benzenedimethanesulfonic acid is then neutralized with sodium hydroxide to form the disodium salt.
The reaction conditions for sulfonation usually involve maintaining a controlled temperature and using an appropriate solvent to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor to ensure efficient sulfonation of o-xylene.
Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide, followed by crystallization to obtain the pure disodium salt.
Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedimethanesulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate esters.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate esters.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedimethanesulfonic acid disodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-benzenedimethanesulfonic acid disodium salt involves its ability to act as a strong acid and a nucleophile. The sulfonic acid groups can donate protons (H+) and participate in various chemical reactions. The compound can also chelate metal ions, making it useful in applications requiring metal ion sequestration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Benzenedimethanesulfonic acid disodium salt
- 1,4-Benzenedimethanesulfonic acid disodium salt
- Benzene-1,2-disulfonic acid disodium salt
Uniqueness
1,2-Benzenedimethanesulfonic acid disodium salt is unique due to the specific positioning of the sulfonic acid groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Eigenschaften
IUPAC Name |
disodium;[2-(sulfonatomethyl)phenyl]methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O6S2.2Na/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14;;/h1-4H,5-6H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZLTDILCDHJKK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Na2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)









